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molecular formula C24H52BrNO2S B8348411 (3-Hexadecylsulfanyl-2-methoxy-propyl)-(2-hydroxyethyl)-dimethyl-ammonium

(3-Hexadecylsulfanyl-2-methoxy-propyl)-(2-hydroxyethyl)-dimethyl-ammonium

Cat. No. B8348411
M. Wt: 498.6 g/mol
InChI Key: BMRNYEPIAKPKQD-UHFFFAOYSA-M
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Patent
US05770584

Procedure details

Into a two neck 25 ml round bottom flask equipped with an air condenser, thermometer and stir bar, was placed 2.0 g (0.005 mol) of (+)-1-hexadecylthio-2-methoxy-3-bromopropane, 0.5 ml (0.006 mol) of N,N-dimethylaminoethanol and 15 ml of DMF. The solution was maintained at 45°-50° C. for 72 hours with continuous stirring. The reaction mixture was then cooled to room temperature, 125 ml of ether was added and the solution was kept at 0° C. for 24 hours. The resulting precipitate (800 mg) was filtered and swirled with five 50 ml portions ofetherto give (±)-3-hexadecylthio-2-methoxy-N,N-dimethyl-N-β-hydroxyethyl-1 -propyl ammonium bromide (32%), (mp 107°-109° C.). 1 H-NMR (CDCl3): delta, 0.87 (t, 3 H, terminal methyl), 1.2-1.6[m, 28 H, (CH2)14 ],2.45-3.0(m, 4 H, S-C2, CH2 -S), 3.48[s, 9 H, CH3 -O, N(CH3)2 ], 3.9-4.3(m, 7 H, CH, CH2N, N-CH2 -CH2 -OH). Anal. (C24H52NO2SBr) C,H,N.
Name
(+)-1-hexadecylthio-2-methoxy-3-bromopropane
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:17][CH2:18][CH:19]([O:22][CH3:23])[CH2:20][Br:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:24][N:25]([CH2:27][CH2:28][OH:29])[CH3:26].CN(C=O)C>CCOCC>[Br-:21].[CH2:1]([S:17][CH2:18][CH:19]([O:22][CH3:23])[CH2:20][N+:25]([CH3:26])([CH3:24])[CH2:27][CH2:28][OH:29])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:4.5|

Inputs

Step One
Name
(+)-1-hexadecylthio-2-methoxy-3-bromopropane
Quantity
2 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)SCC(CBr)OC
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)CCO
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
thermometer and stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a two neck 25 ml round bottom flask equipped with an air condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at 45°-50° C. for 72 hours with continuous stirring
Duration
72 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate (800 mg) was filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCCCCCC)SCC(C[N+](CCO)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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